molecular formula C24H25N7O2S B2569504 (2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920373-41-7

(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2569504
CAS No.: 920373-41-7
M. Wt: 475.57
InChI Key: MKCFHYVNAKAOKD-UHFFFAOYSA-N
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Description

The compound "(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a triazolopyrimidine-piperazine hybrid with a methanone linker. Its structure comprises three key domains:

  • A triazolopyrimidinyl core: A fused bicyclic heteroaromatic system (3H-[1,2,3]triazolo[4,5-d]pyrimidine) substituted at position 3 with a 4-methoxyphenyl group.
  • A piperazine ring: Positioned at the 7th position of the triazolopyrimidine core, serving as a flexible spacer.
  • A (2-(ethylthio)phenyl)methanone group: Attached to the piperazine ring via a carbonyl linker, featuring an ethylthio (-S-CH₂CH₃) substituent at the phenyl ring’s 2-position.

This compound’s design leverages the triazolopyrimidine scaffold’s affinity for kinase ATP-binding pockets and the piperazine moiety’s role in enhancing solubility and bioavailability.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2S/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCFHYVNAKAOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the triazolopyrimidine core, phenyl rings, or linker groups. Key examples include:

Compound ID & ChemSpider ID Substituents (Triazolopyrimidine Core / Phenyl Rings) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
1 (ChemSpider: 22235631) 3-(4-Ethoxyphenyl), 2-ethoxyphenyl methanone C₂₅H₂₇N₇O₃ 473.537 Ethoxy (-OCH₂CH₃) replaces ethylthio (-S-CH₂CH₃) and methoxy (-OCH₃).
6 (ChemSpider: N/A) 3-(4-Methylphenyl), 4-(trifluoromethyl)phenyl methanone C₂₅H₂₁F₃N₇O 485.46 Methyl (-CH₃) and trifluoromethyl (-CF₃) replace methoxy and ethylthio groups.
10 (ChemSpider: N/A) Thiophene-2-yl, 4-(trifluoromethyl)phenyl methanone C₁₈H₁₇F₃N₄OS 412.41 Thiophene replaces triazolopyrimidine core; trifluoromethyl present.

Substituent Impact Analysis :

  • Ethylthio (-S-CH₂CH₃) vs.
  • Methoxy (-OCH₃) vs. Trifluoromethyl (-CF₃) : The methoxy group in the target compound is electron-donating, which may improve π-π stacking in binding pockets, whereas -CF₃ (electron-withdrawing) in Compound 6 could alter charge distribution and binding kinetics .
  • Triazolopyrimidine Core vs. Thiophene : The triazolopyrimidine core in the target compound provides a rigid, planar structure for kinase inhibition, unlike the thiophene-based Compound 10, which lacks this specificity .

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